![molecular formula C22H19F3N2O2 B2971397 N-(2,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 339027-91-7](/img/structure/B2971397.png)

N-(2,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

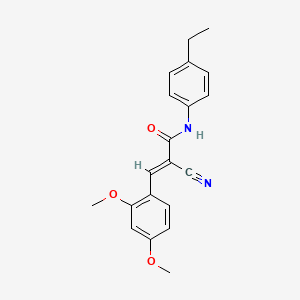

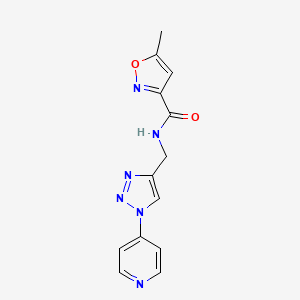

This compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring attached to an amide group . The trifluoromethyl group attached to the benzyl part of the molecule is a common feature in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving corresponding amines, acids, or acid derivatives .Molecular Structure Analysis

The molecular structure of this compound would include a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), a benzene ring, and a trifluoromethyl group attached to the benzyl part of the molecule .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

Research on similar chemical compounds has led to the development of various aromatic and polyaromatic structures with potential applications in materials science and pharmaceuticals. For instance, studies have detailed the synthesis and characterization of aromatic polyamides and polyimides, highlighting their enhanced thermal stability, excellent solubility, and potential use in high-performance materials due to the presence of thermally stable pendent groups and internally plasticizing alkyl chains (Choi & Jung, 2004). Similarly, the creation of polyamide-imides containing pendent adamantyl groups demonstrates the material's high thermal resistance, transparency, and potential for diverse applications ranging from coatings to films (Liaw & Liaw, 2001).

Supramolecular Chemistry

Supramolecular assemblies using aza donor molecules and carboxylic acids have been synthesized, showcasing the ability to form complex structures with potential applications in catalysis, molecular recognition, and the development of nanomaterials. These assemblies, characterized by X-ray diffraction, demonstrate the versatility of aromatic compounds in forming varied supramolecular architectures (Arora & Pedireddi, 2003).

Molecular Docking and In Vitro Screening

In the pharmaceutical field, novel pyridine and fused pyridine derivatives have been synthesized and subjected to molecular docking and in vitro screening for potential antimicrobial and antioxidant activities. This research underscores the role of structural modifications in enhancing biological activity, suggesting the utility of such compounds in drug development (Flefel et al., 2018).

Material Science Applications

The synthesis of novel polymers incorporating aromatic and polyaromatic structures, such as polyamides and polyimides with unique functional groups, reveals their potential in creating materials with specific physical, chemical, and thermal properties. These materials are of interest for their solubility, film-forming capabilities, and stability, indicating their applicability in electronics, coatings, and as components in advanced composite materials (Liaw, Liaw, & Cheng, 2001).

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N2O2/c1-14-8-9-19(15(2)11-14)26-20(28)18-7-4-10-27(21(18)29)13-16-5-3-6-17(12-16)22(23,24)25/h3-12H,13H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQHXUKNJQBOID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2971315.png)

![4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2971316.png)

![2-Oxa-3-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2971317.png)

![N-(4-bromo-2-methylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/no-structure.png)

![N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2971331.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide](/img/structure/B2971337.png)